GD2-Ganglioside
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Overview
Description
GD2-Ganglioside is a sialic acid-containing glycosphingolipid, characterized by a hydrophobic ceramide and a hydrophilic oligosaccharide containing two sialic acids . It is predominantly expressed in the central nervous system and various neuroectoderm-derived cancers . This compound plays a crucial role in cell signaling, development, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: GD2-Ganglioside is synthesized through sequential glycosylation and sialylation steps . The sugar donor groups used in ganglioside synthesis are nucleotide sugars: UDP-saccharides for the sugar backbone and CMP-sialic acid for the sialylations . The process involves the use of glycosyltransferases and sialyltransferases to add specific sugar residues to the growing glycan chain .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as bovine brain tissue, followed by chemical or enzymatic modifications to achieve the desired structure . Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: GD2-Ganglioside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and function of the compound for research and therapeutic purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine and hydrazine.
Major Products: The major products formed from these reactions include modified gangliosides with altered sialic acid residues or ceramide structures . These modifications can enhance or inhibit specific biological activities .
Scientific Research Applications
GD2-Ganglioside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosphingolipid synthesis and metabolism.
Biology: Plays a role in cell signaling, development, and differentiation.
Medicine: Targeted in cancer immunotherapy, particularly for neuroblastoma and melanoma.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
GD2-Ganglioside exerts its effects through several mechanisms:
Cell Signaling: Modulates signaling pathways by interacting with cell surface receptors and forming membrane microdomains.
Immune Response: Functions as an immune checkpoint and contributes to T-cell dysfunction.
Cancer Progression: Enhances cell survival, proliferation, and invasion in cancer cells.
Comparison with Similar Compounds
GD3-Ganglioside: Another disialoganglioside with a similar structure but different biological functions.
GM2-Ganglioside: Contains one sialic acid residue and is involved in different cellular processes.
GM3-Ganglioside: The simplest ganglioside with a single sialic acid residue.
Uniqueness of GD2-Ganglioside: this compound is unique due to its restricted expression in normal tissues and overexpression in various cancers . This makes it an ideal target for cancer immunotherapy . Its role in modulating immune responses and enhancing cancer cell survival further distinguishes it from other gangliosides .
Properties
IUPAC Name |
2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILOTSTFMXQJC-NHQGMKOOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H134N4O32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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